Bis(2,6-dimethylphenyl) phenyl phosphate
Overview
Description
Bis(2,6-dimethylphenyl) phenyl phosphate: is an organophosphate compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenyl groups and one phenyl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl) phenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphites.
Substitution: The phenyl and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while reduction can produce phosphites .
Scientific Research Applications
Chemistry: Bis(2,6-dimethylphenyl) phenyl phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating phosphate metabolism .
Industry: Industrially, this compound is used as a flame retardant in plastics and as a stabilizer in polymers .
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction affects the enzyme’s function and can lead to changes in metabolic pathways .
Comparison with Similar Compounds
Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.
Bis(2,6-dimethylphenyl) phosphate: Lacks the phenyl group, leading to different reactivity and applications.
Phenyl phosphate: Simpler structure with distinct chemical properties.
Uniqueness: Bis(2,6-dimethylphenyl) phenyl phosphate is unique due to its combination of two 2,6-dimethylphenyl groups and one phenyl group, which imparts specific chemical and physical properties. This structure makes it particularly effective as a flame retardant and stabilizer .
Properties
IUPAC Name |
bis(2,6-dimethylphenyl) phenyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O4P/c1-16-10-8-11-17(2)21(16)25-27(23,24-20-14-6-5-7-15-20)26-22-18(3)12-9-13-19(22)4/h5-15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMSJGIJYQISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066921 | |
Record name | Bis(2,6-dimethylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23666-93-5 | |
Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23666-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,6-dimethylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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